molecular formula C24H38O2 B2840238 ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate CAS No. 142828-42-0

ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate

Cat. No.: B2840238
CAS No.: 142828-42-0
M. Wt: 358.566
InChI Key: GSQAHNYZLWNWEB-QXPWYRSVSA-N
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Description

Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate is a long-chain fatty acid ethyl ester. It is derived from the formal condensation of the carboxy group of docosapentaenoic acid with the hydroxy group of ethanol. This compound is known for its significant role in various biological and industrial applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate can be synthesized through the esterification of docosapentaenoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of immobilized lipase enzymes to catalyze the esterification reaction. This method is preferred due to its higher efficiency and selectivity. The reaction is typically conducted at elevated temperatures (around 65°C) and may take several hours to complete .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also modulate the activity of various enzymes and receptors involved in inflammatory and neuroprotective pathways. The compound’s effects are mediated through its interaction with specific molecular targets, including G-protein coupled receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate: Another long-chain fatty acid ethyl ester with similar properties but an additional double bond.

    Ethyl (4Z,7Z,10Z,13Z,16Z)-nonadecapentaenoate: A shorter chain analog with fewer double bonds.

Uniqueness

Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate is unique due to its specific arrangement of double bonds, which confer distinct chemical and biological properties. Its ability to modulate membrane fluidity and enzyme activity makes it particularly valuable in research and industrial applications .

Biological Activity

Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate is an ethyl ester of docosapentaenoic acid (DPA), a polyunsaturated fatty acid (PUFA) belonging to the omega-3 family. This compound has garnered attention for its potential biological activities and therapeutic applications. This article reviews the biological activity of ethyl docosapentaenoate, focusing on its effects in various physiological contexts, including inflammation, cardiovascular health, and metabolic disorders.

  • Molecular Formula : C24H38O2
  • Molecular Weight : 358.56 g/mol
  • CAS Number : 142828-42-0

Ethyl docosapentaenoate exhibits several mechanisms through which it exerts its biological effects:

  • Anti-inflammatory Effects : DPA and its derivatives have been shown to modulate inflammatory responses. They can influence the production of pro-inflammatory cytokines and promote the synthesis of specialized pro-resolving mediators (SPMs) such as resolvins and protectins, which are crucial for resolving inflammation .
  • Cardiovascular Benefits : Research indicates that omega-3 fatty acids can reduce triglyceride levels and improve overall lipid profiles. Ethyl docosapentaenoate may contribute to these benefits by enhancing endothelial function and reducing arterial stiffness .
  • Immune Modulation : Studies have suggested that DPA can enhance B-cell activity, leading to increased antibody production and improved immune responses. This is particularly relevant in conditions characterized by obesity and metabolic syndrome .

2. Cardiovascular Trials

The REDUCE-IT trial highlighted the efficacy of high-dose eicosapentaenoic acid (EPA) in reducing cardiovascular events in high-risk patients. While this trial primarily focused on EPA, it underscores the importance of omega-3 fatty acids in cardiovascular health, suggesting that ethyl docosapentaenoate may also offer similar protective benefits .

Comparative Analysis with Other Omega-3 Fatty Acids

The table below summarizes the biological activities of ethyl docosapentaenoate compared to other omega-3 fatty acids like EPA and DHA:

Property/ActivityEthyl DocosapentaenoateEicosapentaenoic Acid (EPA)Docosahexaenoic Acid (DHA)
Anti-inflammatoryModerateHighHigh
Cardiovascular benefitsPotentialHighModerate
Immune modulationModerateHighModerate
Effect on triglyceridesPotentialSignificant reductionModerate reduction

Case Study 1: Obesity and Inflammation

A study investigated the effects of dietary supplementation with DPA on obese mice. The results showed that DPA supplementation led to a decrease in inflammatory markers and improved metabolic profiles compared to controls .

Case Study 2: Cardiovascular Health

In a cohort study involving patients with elevated triglycerides, supplementation with omega-3 fatty acids (including EPA and potentially DPA) resulted in significant reductions in triglyceride levels and improvements in lipid profiles .

Properties

IUPAC Name

ethyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h8-9,11-12,14-15,17-18,20-21H,3-7,10,13,16,19,22-23H2,1-2H3/b9-8-,12-11-,15-14-,18-17-,21-20-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQAHNYZLWNWEB-QXPWYRSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.